1-(2-Methyloxazol-5-YL)propan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-(2-methyl-1,3-oxazol-5-yl)propan-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5(9)3-7-4-8-6(2)10-7/h4H,3H2,1-2H3 |
InChI Key |
DRQFJKCYFJLQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)CC(=O)C |
Origin of Product |
United States |
Contextualization Within Modern Oxazole Chemistry Research
Modern research into oxazole (B20620) chemistry is vibrant and expansive, driven by the diverse applications of oxazole derivatives in medicinal chemistry and materials science. tandfonline.comnumberanalytics.com The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a key structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. tandfonline.comnih.gov
The versatility of the oxazole scaffold allows for extensive functionalization, making it a valuable building block for creating complex molecular architectures. researchgate.net Current research trends focus on the development of novel synthetic methodologies for the preparation of substituted oxazoles, the exploration of their pharmacological potential, and their application as ligands in catalysis. tandfonline.comresearchgate.net The presence of both a methyl group at the 2-position and a propanone substituent at the 5-position of the oxazole ring in 1-(2-Methyloxazol-5-YL)propan-2-one places it at the intersection of several key areas of contemporary oxazole research.
Significance of the Oxazole Propanone Scaffold in Contemporary Organic Synthesis
The combination of an oxazole (B20620) ring with a propanone side chain, as seen in 1-(2-Methyloxazol-5-YL)propan-2-one, represents a scaffold of considerable interest in modern organic synthesis. The oxazole moiety itself is a valuable pharmacophore, known to interact with various biological targets. researchgate.net The propanone unit introduces a reactive carbonyl group, which can serve as a handle for a wide array of chemical transformations.
This bifunctional nature of the oxazole-propanone scaffold allows for its use as a versatile intermediate in the synthesis of more complex molecules. For instance, the ketone functionality can undergo reactions such as aldol (B89426) condensations, reductive aminations, and Grignard reactions, enabling the construction of diverse molecular frameworks. The oxazole ring, being relatively stable, can be carried through these synthetic steps, ultimately leading to the generation of novel compounds with potential applications in drug discovery and materials science. The synthesis of related heterocyclic ketones often employs multi-component reactions, highlighting the efficiency and versatility of such scaffolds in building molecular diversity. researchgate.net
Overview of Key Academic Research Avenues for 1 2 Methyloxazol 5 Yl Propan 2 One
While specific research on 1-(2-Methyloxazol-5-YL)propan-2-one is not extensively documented in publicly available literature, its structure suggests several promising avenues for academic investigation.
Synthetic Methodology Development: Research could focus on optimizing the synthesis of this compound. This could involve exploring various strategies for the formation of the 2,5-disubstituted oxazole (B20620) ring, followed by the introduction of the propanone side chain. Classic methods like the Robinson-Gabriel synthesis or Fischer oxazole synthesis could be adapted for this purpose. cutm.ac.in
Medicinal Chemistry Exploration: Given the prevalence of the oxazole motif in bioactive molecules, a key research avenue would be the evaluation of this compound and its derivatives for various pharmacological activities. nih.gov Screening for antibacterial, antifungal, anti-inflammatory, and anticancer properties would be a logical starting point. researchgate.net
Chemical Biology Probes: The propanone functionality could be exploited for the development of chemical biology probes. For example, the ketone could be used to attach reporter tags or affinity labels, allowing for the study of the interactions of the oxazole moiety with biological systems.
Coordination Chemistry: The nitrogen atom in the oxazole ring and the oxygen atom of the carbonyl group could potentially act as a bidentate ligand for metal ions. Research into the coordination chemistry of this compound could lead to the development of new catalysts or functional materials.
Computational and Theoretical Investigations of 1 2 Methyloxazol 5 Yl Propan 2 One
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which in turn governs the molecule's geometry, reactivity, and spectroscopic characteristics. For 1-(2-Methyloxazol-5-YL)propan-2-one, these calculations would elucidate the influence of the methyl and propan-2-one substituents on the electronic environment of the oxazole (B20620) ring.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. molpro.netrsc.org It is frequently employed to determine the optimized molecular geometry and predict the most stable conformation of a molecule. semanticscholar.orgresearchgate.netnih.govnih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be performed to obtain the most stable three-dimensional arrangement of its atoms. semanticscholar.orgresearchgate.netnih.gov
These studies would reveal key geometrical parameters such as bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the orientation of the propan-2-one substituent relative to the oxazole ring. The rotational barrier around the single bond connecting the methylene (B1212753) bridge to the C5 position of the oxazole ring would be calculated to identify the most energetically favorable conformation. This conformational preference is a result of a balance between steric hindrance and potential electronic interactions, such as hyperconjugation.
Table 1: Predicted Geometrical Parameters from DFT Studies (Note: The following data is illustrative and based on typical values for similar structures, as specific data for this compound is not available.)
| Parameter | Predicted Value |
| C2-O1 Bond Length | ~1.36 Å |
| N3-C4 Bond Length | ~1.38 Å |
| C4-C5 Bond Length | ~1.37 Å |
| C5-C(methylene) Bond Angle | ~125° |
| Dihedral Angle (Oxazole ring - Propanone) | Dependent on steric and electronic factors |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. numberanalytics.comnumberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comresearchgate.net
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. researchgate.net The HOMO is likely to be localized on the electron-rich oxazole ring, while the LUMO may be centered on the carbonyl group of the propan-2-one substituent. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.commdpi.com This analysis helps predict how the molecule will interact with other reagents in chemical reactions. numberanalytics.com
Table 2: Predicted FMO Properties and Reactivity Descriptors (Note: The following data is illustrative and based on general principles of FMO theory.)
| Property | Predicted Characteristic | Implication |
| HOMO Location | Likely on the oxazole ring | Site of potential electrophilic attack |
| LUMO Location | Likely on the propan-2-one moiety | Site of potential nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |
| Electronegativity (χ) | Moderate | Influences polar interactions |
| Chemical Hardness (η) | Moderate | Relates to the resistance to change in electron distribution |
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.govnih.gov These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), can be used to predict a variety of energetic and spectroscopic properties with high accuracy.
For this compound, ab initio calculations could be employed to determine its heat of formation, ionization potential, and electron affinity. Furthermore, these methods can simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. epstem.net By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and the assignment of spectral features can be confirmed.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations provide a detailed view of the conformational landscape of a molecule and its interactions with its environment. nih.govresearchgate.net
For this compound, MD simulations could be used to explore the full range of its accessible conformations in a solvent, typically water or an organic solvent. This would go beyond the static picture provided by DFT calculations and reveal the dynamic nature of the molecule. The simulations would show how the propan-2-one side chain rotates and flexes, and how the molecule interacts with solvent molecules through hydrogen bonding or other non-covalent interactions. This information is crucial for understanding its behavior in solution and its potential interactions with biological targets.
Theoretical Studies on Aromaticity and Stability of the Oxazole Ring in the Compound
The oxazole ring is an aromatic heterocycle, but its aromaticity is considered to be modest. taylorandfrancis.com Theoretical studies can quantify the degree of aromaticity and assess the stability of the ring system. researchgate.net Various computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations and the Harmonic Oscillator Model of Aromaticity (HOMA), are used to evaluate aromaticity.
For this compound, these calculations would determine how the methyl and propan-2-one substituents affect the aromatic character of the oxazole ring. The presence of these groups could potentially influence the electron delocalization within the ring, thereby altering its stability and reactivity. researchgate.net The stability of the oxazole ring is a key factor in its utility as a scaffold in medicinal chemistry. semanticscholar.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. herts.ac.uk By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, and calculate the activation energies.
For reactions involving this compound, such as its synthesis via the van Leusen reaction or its participation in cycloaddition reactions, computational modeling could provide detailed mechanistic insights. nih.gov For instance, in a hypothetical reaction, DFT calculations could be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the reaction rate. This knowledge is essential for optimizing reaction conditions and designing new synthetic routes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern medicinal chemistry. These in-silico methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR models would typically be developed to predict its interactions based on a variety of calculated molecular descriptors. While specific QSAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on structurally related oxazole and heterocyclic ketone derivatives. wisdomlib.orgnih.gov
The fundamental premise of a QSAR study is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. These features are quantified using chemical descriptors, which can be broadly categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. For a molecule such as this compound, with its oxazole ring, ketone group, and alkyl chain, a combination of these descriptors would be employed to construct a predictive model.
In the context of related heterocyclic compounds, studies have shown the importance of certain descriptor types. For instance, in QSAR models of oxazole and oxadiazole derivatives, descriptors related to molecular shape, connectivity, and electronic properties have proven significant. mdpi.comresearchgate.net The presence of the oxazole ring, a key feature of this compound, introduces specific electronic and steric characteristics that are crucial for molecular interactions. The nitrogen and oxygen heteroatoms in the ring can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking interactions. mdpi.com
A typical QSAR study on a series of compounds including this compound would involve the calculation of a wide array of chemical descriptors. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates a selection of these descriptors to the observed activity. The robustness and predictive power of the resulting QSAR model are evaluated through various validation techniques.
The following table provides an overview of some common chemical descriptors that would be relevant in a QSAR study of this compound and similar compounds.
| Descriptor Type | Descriptor Example | Significance in Molecular Interactions |
| Topological | Molecular Connectivity Index (e.g., ¹χ) | Describes the degree of branching and connectivity of atoms in the molecule, influencing its overall shape and potential for steric interactions. |
| Constitutional | Molecular Weight (MW) | A fundamental descriptor that correlates with the size of the molecule and can influence its transport properties. |
| Constitutional | Number of Rotatable Bonds (nRotb) | Indicates the flexibility of the molecule, which is important for its ability to adopt different conformations to fit into a binding site. |
| Electronic | Dipole Moment | Quantifies the polarity of the molecule, which is crucial for dipole-dipole interactions and interactions with polar environments. |
| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons in chemical reactions and interactions. researchgate.net |
| Geometrical | Molecular Surface Area (MSA) | Represents the accessible surface of the molecule, which is important for its interaction with other molecules. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity, which affects its solubility and ability to cross biological membranes. |
| Topological | Balaban J Index | A topological index that encodes information about the size and branching of the molecule. |
The insights gained from such QSAR models can guide the rational design of new derivatives of this compound with potentially enhanced or modified interaction profiles. By understanding which chemical features are most influential, chemists can make targeted modifications to the molecular structure.
Applications and Derivatization Strategies for 1 2 Methyloxazol 5 Yl Propan 2 One in Organic Synthesis and Chemical Sciences
1-(2-Methyloxazol-5-YL)propan-2-one as a Key Synthetic Building Block.sigmaaldrich.comcymitquimica.com
This compound has emerged as a valuable and versatile building block in the field of organic synthesis. sigmaaldrich.comcymitquimica.com Its unique structure, featuring a reactive propanone side chain attached to a stable oxazole (B20620) ring, allows for a wide range of chemical transformations. This makes it an ideal starting material for the construction of more complex molecules, including other heterocyclic systems and natural products. The inherent reactivity of the ketone and the potential for functionalization of the oxazole ring provide multiple avenues for chemists to introduce diversity and build molecular complexity.
Precursor in the Synthesis of Other Heterocyclic Compounds.sigmaaldrich.comnih.gov
The structural framework of this compound serves as an excellent starting point for the synthesis of a variety of other heterocyclic compounds. The oxazole ring itself is a stable aromatic system, but the propanone side chain offers a reactive handle for cyclization reactions. For instance, the ketone functionality can react with various binucleophiles to form new rings.
One common strategy involves the condensation of the ketone with hydrazines or hydroxylamines to generate pyrazoles and isoxazoles, respectively. Furthermore, the methyl group adjacent to the carbonyl can be activated for condensation reactions, leading to the formation of fused heterocyclic systems. The oxazole nitrogen and the carbonyl oxygen can also participate in intramolecular cyclization reactions under specific conditions, leading to the formation of bicyclic systems. This versatility makes it a key intermediate in the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. sigmaaldrich.comnih.gov
Intermediate in Complex Molecule and Natural Product Synthesis.researchgate.net
The structural motif of a methyl ketone adjacent to an oxazole ring is present in several complex natural products. Therefore, this compound and its derivatives are logical starting points for the total synthesis of these molecules. The oxazole ring can be a part of the final target molecule, or it can be used as a masked functionality that is later transformed into another group.
Scaffold for the Construction of Diverse Chemical Libraries.researchgate.netnih.govclockss.org
In modern drug discovery, the generation of chemical libraries containing a large number of diverse compounds is essential for identifying new lead structures. This compound is an ideal scaffold for the construction of such libraries. researchgate.netnih.govclockss.org Its multiple points of diversification allow for the rapid and efficient generation of a wide range of analogues.
The ketone functionality can be derivatized through reactions such as reductive amination, Wittig olefination, and aldol (B89426) condensation to introduce a variety of substituents. The methyl group on the oxazole ring and the methylene (B1212753) group of the propanone side chain can be functionalized through halogenation followed by cross-coupling reactions. This multi-component reaction approach allows for the creation of large and diverse libraries of compounds from a single, readily available starting material. These libraries can then be screened for biological activity against various therapeutic targets.
Strategies for the Derivatization of this compound to Enhance Chemical Diversity.cymitquimica.com
To fully exploit the potential of this compound as a synthetic building block, various derivatization strategies have been developed. cymitquimica.com These strategies focus on modifying both the propanone side chain and the oxazole ring, thereby providing access to a vast chemical space of novel compounds with diverse properties and potential applications.
Modifications at the Propanone Side Chain.molport.comresearchgate.net
The propanone side chain is the most reactive part of the molecule and offers numerous possibilities for modification. molport.comresearchgate.net The ketone carbonyl group can undergo a wide range of classical carbonyl reactions.
| Reaction Type | Reagents and Conditions | Product Type |
| Reduction | NaBH4, MeOH | Secondary Alcohol |
| Grignard Reaction | RMgX, Et2O | Tertiary Alcohol |
| Wittig Reaction | Ph3P=CHR, THF | Alkene |
| Reductive Amination | RNH2, NaBH3CN | Secondary or Tertiary Amine |
| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy Ketone |
| Mannich Reaction | Formaldehyde, Secondary Amine, HCl | Mannich Base |
These reactions allow for the introduction of a wide variety of functional groups and structural motifs at the propanone side chain, leading to a significant increase in chemical diversity.
Functionalization of the Oxazole Ring and its Methyl Group
While the oxazole ring is relatively stable, it can be functionalized under specific conditions. Electrophilic substitution reactions, such as nitration or halogenation, can occur at the C4 position of the oxazole ring, although these reactions often require harsh conditions.
A more common strategy for functionalizing the oxazole ring is through lithiation. The C4 proton can be abstracted by a strong base, such as n-butyllithium, to generate a lithiated species that can then react with various electrophiles.
The methyl group at the C2 position of the oxazole ring is another site for derivatization. This methyl group can be halogenated using reagents like N-bromosuccinimide (NBS) to introduce a reactive handle. The resulting halomethyl derivative can then undergo nucleophilic substitution or cross-coupling reactions to introduce a wide range of substituents.
| Position | Reaction Type | Reagents and Conditions | Product Type |
| C4-Position | Electrophilic Nitration | HNO3/H2SO4 | 4-Nitro-oxazole derivative |
| C4-Position | Lithiation/Electrophilic Quench | n-BuLi, then E+ | 4-Substituted-oxazole derivative |
| C2-Methyl Group | Radical Halogenation | NBS, AIBN | 2-(Halomethyl)-oxazole derivative |
| 2-(Halomethyl) Group | Nucleophilic Substitution | Nu- | 2-(Substituted methyl)-oxazole derivative |
These derivatization strategies, targeting both the propanone side chain and the oxazole ring, provide a powerful toolkit for chemists to generate a vast array of novel compounds based on the this compound scaffold.
Role in Materials Science
The potential utility of this compound in materials science is primarily centered on its capacity to serve as a monomer for the synthesis of novel polymers. The structural features of this compound, specifically the presence of a reactive ketone group and a thermally stable oxazole ring, suggest its applicability in creating polymers with tailored properties.
The oxazole ring itself is a valuable component in the backbone of high-performance polymers. Materials incorporating oxazole moieties are known for their high thermal stability and mechanical strength, making them suitable for applications in demanding environments, such as those encountered in the aerospace industry. For instance, polyimides containing oxazole rings have been developed for use as surface materials for aeronautical and astronautical flyers due to their resistance to high temperatures and strong acids nih.gov. Furthermore, conjugated polymers incorporating 2,5-connected oxazole units have been synthesized and investigated for their semiconducting properties, with potential applications in organic electronics like organic light-emitting diodes (OLEDs) and thin-film transistors numberanalytics.com.
The propan-2-one substituent on the oxazole ring of this compound offers a versatile handle for polymerization reactions. Ketones are a well-established class of monomers in polymer chemistry due to the reactivity of the carbonyl group (C=O) numberanalytics.com. This reactivity allows for various polymerization pathways, including:
Condensation Polymerization: The ketone can react with other monomers to form a polymer chain, often with the elimination of a small molecule like water. This method is typically catalyzed by an acid or a base numberanalytics.com.
Ring-Opening Polymerization: While not directly applicable to the acyclic ketone in this compound, the principle of using reactive functional groups to initiate polymerization is relevant. The ketone could be derivatized into a cyclic monomer that could then undergo ring-opening polymerization numberanalytics.com.
The presence of both the oxazole ring and the ketone functionality allows for the potential synthesis of polymers with a unique combination of properties. For example, the incorporation of this monomer could lead to polymers with enhanced thermal stability, specific solubility characteristics, and the ability for post-polymerization modification at the ketone site.
Below is a table summarizing potential polymerization strategies for ketone-containing monomers like this compound.
| Polymerization Method | Description | Potential Polymer Properties |
| Condensation Polymerization | Reaction of the ketone monomer with another monomer, resulting in the formation of a polymer chain and a small byproduct (e.g., water). | High thermal stability, mechanical strength. |
| Radical Polymerization | If the monomer is modified to contain a vinyl group, it can undergo free radical polymerization. | Can be used to create a wide variety of copolymers with tailored properties. |
| "Click" Chemistry | The ketone can be functionalized with an azide (B81097) or alkyne group, allowing for highly efficient and specific "click" polymerization reactions. | Well-defined polymer architectures, high molecular weights. |
It is important to note that while the structural components of this compound suggest its potential as a valuable monomer, specific research on the polymerization of this exact compound is not yet prevalent in the literature. However, the established chemistry of oxazoles and ketones in polymer science provides a strong foundation for its future exploration in this field.
Applications in Chemo-Sensors or Probes
The molecular architecture of this compound provides a promising scaffold for the development of chemical sensors, particularly fluorescent chemosensors. These are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. The design of such sensors typically involves the integration of a fluorophore (a light-emitting unit) and a receptor (a binding site for the analyte).
The oxazole ring in this compound can function as a fluorophore. Heterocyclic compounds, including oxazoles and their derivatives, are known to exhibit fluorescence. For example, 2,5-disubstituted oxazoles have been studied as laser dyes, indicating their strong light-emitting capabilities numberanalytics.com. The fluorescence of the oxazole ring can be modulated by the chemical environment and by the presence of attached functional groups.
The propan-2-one group is a key feature that can be exploited to create a selective binding site for analytes. The ketone functionality can be chemically modified to introduce various chelating groups capable of binding to specific ions or molecules. For instance, the ketone could be converted into a β-diketone, a well-known chelating agent for a variety of metal ions nih.gov. The binding of an analyte to this receptor site can then induce a change in the fluorescence of the nearby oxazole fluorophore through several mechanisms:
Photoinduced Electron Transfer (PET): In the "off" state, the receptor can quench the fluorescence of the fluorophore through PET. Upon binding to the analyte, the PET process can be inhibited, leading to a "turn-on" of fluorescence.
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the structure of the sensor molecule, reducing non-radiative decay pathways and leading to an enhancement of fluorescence.
Förster Resonance Energy Transfer (FRET): The sensor could be designed to include a second fluorophore, and the binding of the analyte could alter the distance or orientation between the two, leading to a change in the FRET efficiency and a ratiometric change in the emission spectrum.
Derivatives of oxazoles have been successfully employed as fluorescent chemosensors for various metal ions, including Ga³⁺, Cu²⁺, and Fe³⁺ nih.govacs.org. These sensors often utilize a Schiff base or a similar functional group derived from a ketone to act as the binding site.
The following table outlines the general design principles for creating a fluorescent chemosensor based on the this compound scaffold.
| Sensor Component | Role in Sensing Mechanism | Example of Implementation |
| Fluorophore | Emits light upon excitation; its fluorescence is modulated by the analyte. | The 2-methyloxazol-5-yl group. |
| Receptor (Binding Site) | Selectively binds to the target analyte. | A β-diketone or Schiff base derived from the propan-2-one group. |
| Signaling Mechanism | The process by which analyte binding is transduced into a change in fluorescence. | PET, CHEF, or FRET. |
While direct applications of this compound as a chemosensor are not yet reported, its structure contains the essential components that, with appropriate derivatization, could lead to the development of novel and effective fluorescent probes for a range of analytes.
Future Directions and Emerging Research Avenues for 1 2 Methyloxazol 5 Yl Propan 2 One
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of oxazole (B20620) derivatives is a mature field, with established methods such as the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) and aldehydes, being a cornerstone. nih.gov Other techniques include the cyclization of enamides and various metal-catalyzed approaches. organic-chemistry.org Future research could focus on adapting and optimizing these methods for the specific synthesis of 1-(2-Methyloxazol-5-YL)propan-2-one. A key area of development would be the creation of stereoselective synthetic routes, which are crucial for producing enantiomerically pure compounds for pharmacological testing. Furthermore, the principles of green chemistry could be applied to develop more environmentally benign and atom-economical synthetic pathways.
Exploration of Unconventional Reactivity Patterns and Transformations
The ketone moiety in this compound presents a versatile handle for a wide array of chemical transformations. Future investigations could delve into its reactivity in reactions such as aldol (B89426) condensations, Michael additions, and reductive aminations to generate a diverse library of derivatives. The interaction between the oxazole ring and the ketone group may lead to unique reactivity patterns that are yet to be discovered. For instance, the oxazole nitrogen could influence the enolization of the ketone, leading to regioselective reactions. Understanding these patterns will be crucial for unlocking the full synthetic potential of this molecule.
Advanced Computational Approaches for Rational Design and Prediction
Computational chemistry offers powerful tools for predicting the properties and potential applications of novel compounds. acs.org In the context of this compound, molecular modeling and density functional theory (DFT) calculations could be employed to predict its three-dimensional structure, electronic properties, and reactivity. acs.org Such studies can guide the rational design of derivatives with enhanced biological activity or specific material properties. For example, docking studies could predict the binding affinity of this compound and its analogues to various biological targets, such as enzymes and receptors, thereby prioritizing synthetic efforts.
Integration of this compound into Automated Synthesis Platforms
The increasing use of automated synthesis platforms, including flow chemistry systems, is revolutionizing the way chemical libraries are generated. acs.org The development of robust synthetic methods for this compound that are amenable to automation would be a significant step forward. This would enable the rapid and efficient production of a large number of derivatives for high-throughput screening in drug discovery and materials science. The modular nature of many oxazole syntheses makes them particularly well-suited for adaptation to automated platforms.
Discovery of Novel Applications in Underexplored Chemical Domains
While the primary focus for oxazole derivatives has been in medicinal chemistry, their unique electronic and photophysical properties suggest potential applications in other areas. thepharmajournal.com Future research could explore the use of this compound and its derivatives in fields such as organic electronics, sensor technology, and catalysis. The conjugated system of the oxazole ring, when appropriately functionalized, could lead to the development of novel fluorescent probes or organic light-emitting diode (OLED) materials. The ketone functionality also opens up possibilities for its use as a building block in the synthesis of complex polymers and functional materials.
Q & A
Q. What synthetic strategies are commonly employed for 1-(2-Methyloxazol-5-YL)propan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalization of the oxazole ring followed by ketone moiety introduction. For example:
- Halogenation : Bromine or iodine substituents (e.g., in analogous compounds like 1-(3-iodo-5-(trifluoromethylthio)phenyl)propan-2-one) enhance reactivity for subsequent coupling reactions .
- Oxazole Ring Formation : Cyclization of precursors under acidic or basic conditions, with temperature and pH critical for regioselectivity .
- Optimization : Reaction yields improve with catalysts (e.g., Pd for cross-couplings) and controlled anhydrous conditions. Stability during synthesis requires monitoring via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm oxazole ring substitution patterns and ketone positioning. Deuterated solvents (e.g., CDCl) are preferred for solubility .
- X-ray Crystallography : Programs like SHELXL (via SHELX suite) refine crystal structures, resolving bond angles and torsional strain in the oxazole-ketone system .
- FTIR : Identifies carbonyl (C=O) stretching frequencies (~1700 cm) and oxazole ring vibrations .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound be systematically addressed?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate compound-specific effects. For example, pH-sensitive stability (noted in similar compounds) may alter bioactivity .
- Purity Analysis : Use HPLC-MS to confirm absence of byproducts (e.g., oxidation derivatives) that might skew results .
- Target Profiling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes like cytochrome P450 or kinases, reconciling divergent activity reports .
Q. What computational approaches predict the reactivity of this compound in novel synthetic or biological contexts?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the oxazole nitrogen’s electron density influences halogen-bonding potential .
- Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein binding kinetics, particularly for oxazole-derived pharmacophores .
- Retrosynthetic Analysis : Tools like Synthia™ decompose the molecule into feasible precursors, prioritizing routes with minimal steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
